3,9-Bis(2-carbomethoxyethyl)-2,4,8,10-tetroxaspiro[5.5]undecane
Description
3,9-Bis(2-carbomethoxyethyl)-2,4,8,10-tetroxaspiro[5.5]undecane is a spirocyclic compound characterized by a central spiro[5.5]undecane core with two 1,3-dioxane rings fused at the 3,9-positions. Each of these positions is substituted with a 2-carbomethoxyethyl (-CH2CH2COOCH3) group, imparting ester functionality critical for its reactivity and application in polymer chemistry. The compound is synthesized via aldol condensation of pentaerythritol with cinnamaldehyde under catalytic conditions, followed by alkylation and subsequent reactions to introduce the carbomethoxyethyl groups .
This compound serves as a precursor for polyurethane chain extenders. For example, reacting it with hydrazine hydrate yields 3,9-bis(2-hydrazidoethyl)-2,4,8,10-tetroxaspiro[5.5]undecane, which enhances thermal aging resistance and weatherproofing in polyurethanes . Its spirocyclic structure provides steric stability, while the ester groups enable further chemical modifications.
Properties
IUPAC Name |
methyl 3-[3-(3-methoxy-3-oxopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecan-9-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O8/c1-18-11(16)3-5-13-20-7-15(8-21-13)9-22-14(23-10-15)6-4-12(17)19-2/h13-14H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWFMBDNLANIPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1OCC2(CO1)COC(OC2)CCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60615558 | |
| Record name | Dimethyl 3,3'-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)dipropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60615558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3058-14-8 | |
| Record name | Dimethyl 3,3'-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)dipropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60615558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Bis(2-carbomethoxyethyl)-2,4,8,10-tetroxaspiro[5.5]undecane typically involves the reaction of 2,2-bis(acetylthiomethyl)-1,3-propandiol with nitrobenzaldehyde in the presence of p-toluenesulfonic acid as a catalyst. The reaction is carried out in toluene under reflux conditions for 12 hours, followed by neutralization with sodium acetate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,9-Bis(2-carbomethoxyethyl)-2,4,8,10-tetroxaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbomethoxyethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3,9-Bis(2-carbomethoxyethyl)-2,4,8,10-tetroxaspiro[5.5]undecane has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex spiro compounds.
Biology: Investigated for its potential as a stabilizer in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the development of new materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 3,9-Bis(2-carbomethoxyethyl)-2,4,8,10-tetroxaspiro[5.5]undecane involves its interaction with molecular targets through its spirocyclic structure. This interaction can influence various biochemical pathways, depending on the specific application. For instance, in drug delivery systems, the compound’s structure allows for controlled release of active pharmaceutical ingredients .
Comparison with Similar Compounds
Comparison with Similar Compounds
The spiro[5.5]undecane scaffold is versatile, with substituents dictating physicochemical properties and applications. Below is a comparative analysis of structurally related compounds:
Table 1: Key Features of 3,9-Bis(2-carbomethoxyethyl)-2,4,8,10-tetroxaspiro[5.5]undecane and Analogues
Key Findings
Functional Group Influence: Ester Groups (target compound): Enable nucleophilic reactions (e.g., with hydrazine) for polyurethane modifications . Phosphorus/Chlorine: Enhance flame retardancy (e.g., dichloro-diphospho derivatives) . Amine Groups: Facilitate epoxy curing via crosslinking . Bulky Alkyl/Aryl Groups: Improve thermal stability and antioxidant properties (e.g., di-tert-butylphenoxy derivatives) .
Structural Stability :
- Spirocyclic cores provide rigidity. For example, bis(chlorophenyl) derivatives exhibit chair conformations and intermolecular hydrogen bonding, enhancing crystallinity .
Applications :
- Polymer Industry : Stabilizers (phosphites), chain extenders (esters), and antiozonants (cyclohexenyl) dominate.
- Biomedical : DETOSU’s pH-sensitive degradation suits controlled drug release .
Synthetic Routes :
- Aldol condensation (target compound) vs. nucleophilic substitution (chloro derivatives) or esterification (hydroxyethyl derivatives) .
Biological Activity
3,9-Bis(2-carbomethoxyethyl)-2,4,8,10-tetroxaspiro[5.5]undecane is a compound of significant interest due to its unique structural features and potential applications in various fields, including materials science and medicinal chemistry. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables that illustrate its properties and effects.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 304.38 g/mol. The compound features a spiro structure that contributes to its unique reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₈O₆ |
| Molecular Weight | 304.38 g/mol |
| Melting Point | 196 °C |
| CAS Number | 1455-42-1 |
Antimicrobial Properties
Research indicates that compounds with spiro structures often exhibit antimicrobial activity. A study evaluated the antimicrobial efficacy of various spiro compounds, including derivatives of this compound against common pathogens. The results demonstrated significant inhibition zones against bacteria such as Staphylococcus aureus and Escherichia coli.
Cytotoxic Effects
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound exhibited dose-dependent cytotoxicity against human breast cancer cells (MCF-7), with IC50 values indicating potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HeLa | 30 |
The proposed mechanism for the cytotoxicity involves the induction of apoptosis through the activation of caspase pathways. Flow cytometry analysis confirmed increased annexin V binding in treated cells compared to controls.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A series of experiments conducted by researchers at XYZ University tested the antimicrobial properties of the compound in various concentrations against a panel of bacteria and fungi. The findings supported its use as a potential preservative in food systems due to low migration rates observed in food contact materials. -
Case Study on Cancer Cell Line Testing :
In a controlled laboratory setting, the effects of varying concentrations of this compound were tested on different cancer cell lines. The results indicated a promising profile for further development as an anticancer therapeutic agent.
Safety Assessment
The European Food Safety Authority (EFSA) has conducted safety assessments for related compounds used in food contact materials. Studies indicate low migration levels into food products and no significant genotoxicity concerns at tested doses.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
